Cas no 1031961-02-0 (ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate)

Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a versatile organic compound with notable chemical properties. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique structure confers it with strong interaction capabilities, which can be leveraged in drug discovery and material science research.
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate structure
1031961-02-0 structure
Product name:ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
CAS No:1031961-02-0
MF:C21H19NO6
Molecular Weight:381.378666162491
CID:5383599

ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate 化学的及び物理的性質

名前と識別子

    • 2-Ethoxy-2-oxoethyl 1,2-dihydro-2-(4-methoxyphenyl)-1-oxo-4-isoquinolinecarboxylate
    • ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
    • インチ: 1S/C21H19NO6/c1-3-27-19(23)13-28-21(25)18-12-22(14-8-10-15(26-2)11-9-14)20(24)17-7-5-4-6-16(17)18/h4-12H,3,13H2,1-2H3
    • InChIKey: KAWIHAJSRGTYTA-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C(OCC(OCC)=O)=O)=CN1C1=CC=C(OC)C=C1

じっけんとくせい

  • 密度みつど: 1.297±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 559.4±50.0 °C(Predicted)
  • 酸度系数(pKa): -3.89±0.70(Predicted)

ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-4840-30mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
30mg
$119.0 2023-09-10
Life Chemicals
F3398-4840-2μmol
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-4840-2mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
2mg
$59.0 2023-09-10
Life Chemicals
F3398-4840-3mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
3mg
$63.0 2023-09-10
Life Chemicals
F3398-4840-5μmol
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-4840-25mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
25mg
$109.0 2023-09-10
Life Chemicals
F3398-4840-10μmol
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-4840-20mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
20mg
$99.0 2023-09-10
Life Chemicals
F3398-4840-4mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
4mg
$66.0 2023-09-10
Life Chemicals
F3398-4840-10mg
ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
1031961-02-0
10mg
$79.0 2023-09-10

ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate 関連文献

ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetateに関する追加情報

Professional Introduction to Ethyl 2-[2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate (CAS No. 1031961-02-0)

Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1031961-02-0, represents a novel class of molecules with potential applications in drug discovery and development. Its structural complexity, characterized by a dihydroisoquinoline core and ester functionalities, positions it as a promising candidate for further exploration in therapeutic contexts.

The chemical structure of Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate features a central dihydroisoquinoline scaffold, which is a well-known motif in natural products and pharmacologically active agents. The presence of a 4-methoxyphenyl substituent introduces electronic and steric effects that can modulate the compound's biological activity. Additionally, the ester group at the 2-position and the carbonyloxy functionality at the 4-position contribute to the molecule's overall reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in dihydroisoquinoline derivatives due to their diverse biological activities. These compounds have been reported to exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. The specific arrangement of functional groups in Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate suggests that it may possess unique pharmacological characteristics that could make it valuable in the treatment of various diseases.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The dihydroisoquinoline core provides a rigid framework that can be modified to optimize binding affinity and selectivity against specific biological targets. The methoxy group on the phenyl ring further enhances the compound's versatility by allowing for additional chemical modifications. These features make Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate an attractive candidate for structure-based drug design efforts.

Recent studies have highlighted the importance of understanding the structural and functional relationships between dihydroisoquinoline derivatives and their biological targets. Computational modeling and experimental techniques have been employed to elucidate how these compounds interact with proteins and enzymes involved in disease pathways. Such insights are crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.

The synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and transition-metal-catalyzed reactions, have been explored to streamline the synthesis pathway. These advancements not only improve efficiency but also enhance scalability for potential industrial applications.

The pharmacokinetic properties of Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate are also of significant interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preclinical studies are being conducted to evaluate these properties, which will provide critical data for determining the compound's suitability for further development.

In conclusion, Ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate represents a promising entity in the realm of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an intriguing candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and medicine.

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